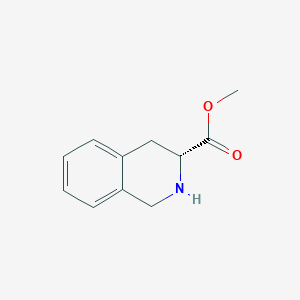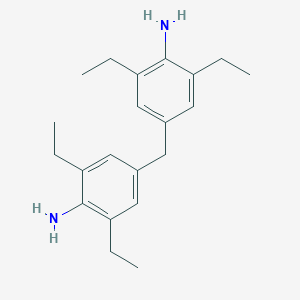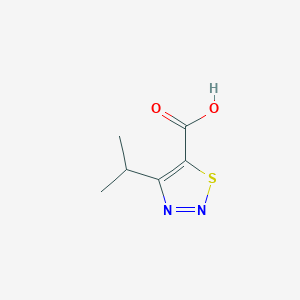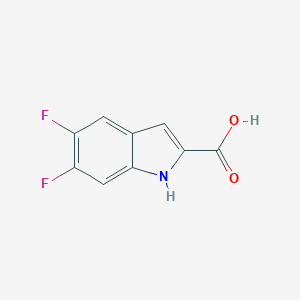
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dihydropyridine family, which is known for its diverse range of biological activities. In
Aplicaciones Científicas De Investigación
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been used in various studies to investigate the mechanisms of action of these biological activities.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one is complex and not fully understood. However, it is believed that this compound exerts its biological activities through the regulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor-kappa B, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is readily available in large quantities. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, some of the biological activities of this compound are not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for the study of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one. One area of research that has received increasing attention is the potential use of this compound in the treatment of cancer. It has been shown to have potent antitumor effects and may have potential as a chemotherapeutic agent. Additionally, there is growing interest in the potential neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various areas of scientific research.
In conclusion, 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biological activities and has been used in various studies to investigate the mechanisms of action of these activities. Although there are some limitations to the use of this compound in laboratory experiments, there are several future directions for the study of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one that may have important implications for the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one involves the reaction of acetylacetone with ethyl acetoacetate in the presence of ammonium acetate. This reaction leads to the formation of a dihydropyridine intermediate, which is then oxidized to form the final product. This synthesis method has been widely used in the laboratory to produce 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one in large quantities.
Propiedades
Número CAS |
181428-42-2 |
|---|---|
Nombre del producto |
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-acetyl-1-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5H,3-4H2,1-2H3 |
Clave InChI |
RONGNYRLGDRKLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C(=O)CC1)C |
SMILES canónico |
CC(=O)C1=CN(C(=O)CC1)C |
Sinónimos |
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




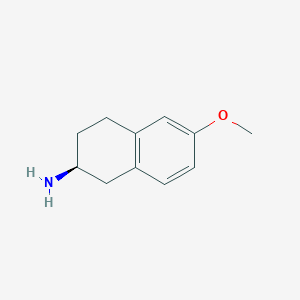
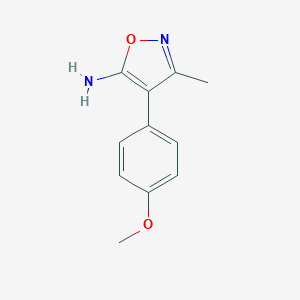
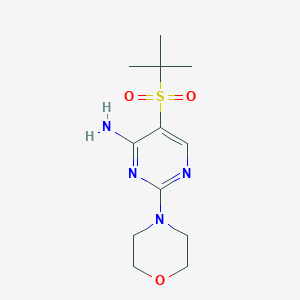
![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
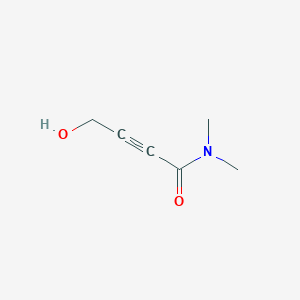
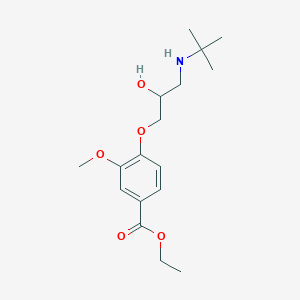
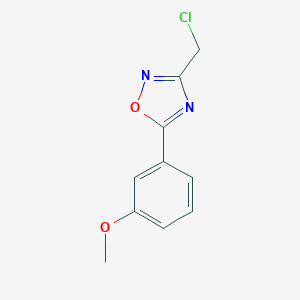
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
